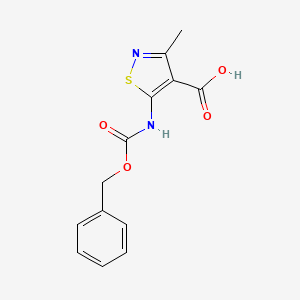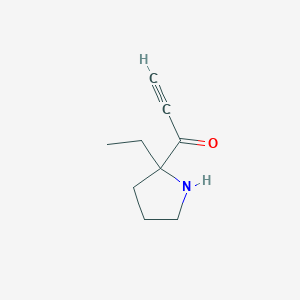
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one involves several steps. One common method includes the reaction of 2-ethylpyrrolidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
2-(prop-1-yn-1-yl)pyridine: This compound has a similar propargyl group but differs in the pyrrolidine ring structure.
N-methyl-N-propargylbenzylamine:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-ethylpyrrolidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(4-2)6-5-7-10-9/h1,10H,4-7H2,2H3 |
InChI Key |
WGRFGZXHWYLICB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)
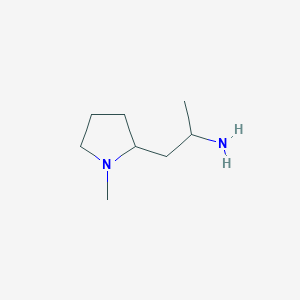
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)
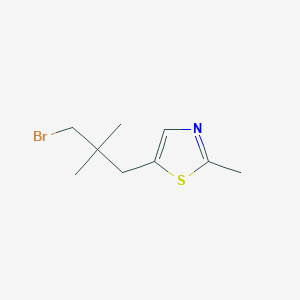
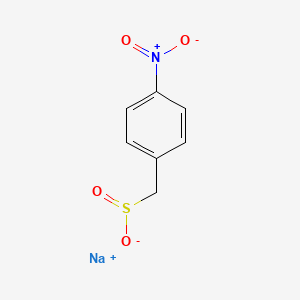
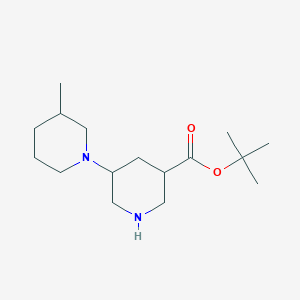
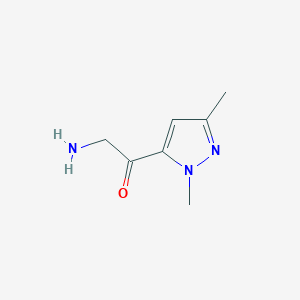
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
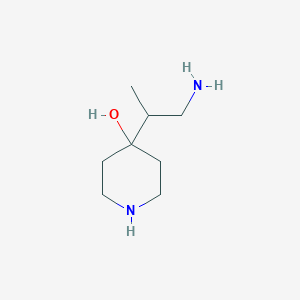
![4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13188502.png)
